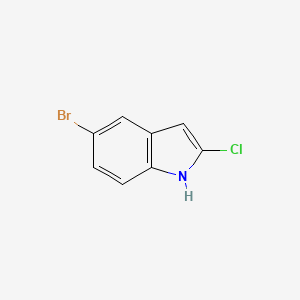

5-bromo-2-chloro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClN |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

5-bromo-2-chloro-1H-indole |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |

InChI Key |

MVVAPZOBHNISFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 1h Indole and Its Substituted Analogues

Direct Synthesis Strategies for 5-Bromo-2-chloro-1H-Indole

The direct synthesis of the this compound scaffold can be approached through two primary strategies: constructing the indole (B1671886) ring from acyclic precursors already bearing the necessary functionalities, or by direct, selective halogenation of a pre-existing indole core.

Precursor-Based Approaches and Multi-Step Syntheses

Multi-step syntheses are foundational to creating specifically substituted indoles. These methods build the heterocyclic ring system from simpler, often commercially available starting materials.

One of the most classic and adaptable methods is the Fischer indole synthesis . This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by cyclization under acidic conditions. acs.org To obtain a 5-bromo-indole derivative, the synthesis can commence with 4-bromophenylhydrazine. d-nb.info For instance, the condensation of 4-bromophenylhydrazine with ethyl pyruvate (B1213749) yields a hydrazone intermediate, which upon cyclization with a catalyst like polyphosphoric acid, furnishes ethyl 5-bromo-1H-indole-2-carboxylate. d-nb.info Subsequent steps would be required to introduce the chloro group at the 2-position and, if necessary, remove the carboxylate group to yield the target compound.

A modern, alternative strategy that avoids the often harsh acidic conditions of the Fischer synthesis is an iron-mediated radical coupling process. This method utilizes aryl diazonium salts and alkyl iodides to construct the indole ring. nih.gov The process is notable for its tolerance of various functional groups, including halogens, which can be pre-installed on the precursors. acs.orgnih.gov For example, a para-bromo-substituted aryl diazonium salt can be effectively used, leading to the corresponding 5-bromo-indole derivative. acs.org

Another innovative approach involves a transition-metal-free synthesis of N-substituted indole-3-carboxylates. nih.govacs.org This method is particularly advantageous for producing halogenated indoles because it avoids the partial dehalogenation that can occur with some transition-metal catalysts. acs.org The key carbon-nitrogen bond formation occurs using a simple potassium tert-butoxide/DMF system, showcasing high functional group tolerance. nih.gov

Regioselective Halogenation Techniques for Indole Core Functionalization

Achieving the precise installation of halogen atoms onto the indole core is a significant chemical challenge due to the ring's inherent reactivity. The preferred site for electrophilic substitution is typically the C3 position. bhu.ac.in Therefore, directing halogenation to the C5 and C2 positions requires specific reagents and strategies.

Bromination at the C5 Position: To achieve selective bromination at the C5 position, the more reactive C3 position must be either blocked or the reaction conditions must be tailored to favor C5 substitution. N-Bromosuccinimide (NBS) is a common reagent for this purpose. When used in polar solvents like dichloromethane (B109758) or acetic acid in the presence of a Lewis acid like aluminum chloride, NBS can selectively brominate the indole at the 5-position.

Chlorination at the C2 Position: Introducing a chlorine atom at the C2 position is often accomplished on an indole ring that is already substituted at the C3 position or protected at the nitrogen. If starting with 5-bromo-1H-indole, direct chlorination at C2 is challenging. A common strategy involves first introducing a group at C2 that can be easily converted to a chloro group. For example, the indole can undergo acylation. The resulting 2-acyl-5-bromo-indole can then be subjected to chlorinating agents. Alternatively, direct magnesiation of N-protected 5-bromoindole (B119039) can produce a 2-magnesiated species, which can then react with an electrophilic chlorine source to yield the 2-chloro-5-bromo-indole derivative. clockss.org

| Halogenation Step | Reagent | Target Position | Notes | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) / AlCl₃ | C5 | Lewis acid helps direct substitution to the 5-position in polar solvents. | |

| Chlorination | Electrophilic Chlorine Source (e.g., NCS) | C2 | Often requires prior functionalization or N-protection to direct chlorination. Can be achieved after metallation at the C2 position. | clockss.org |

Preparation of N-Substituted this compound Derivatives

Once the this compound core is synthesized, the nitrogen atom can be functionalized to create a wide array of derivatives. This is typically achieved through N-alkylation or N-acylation reactions. The indole nitrogen is nucleophilic and can react with various electrophiles, usually in the presence of a base.

For example, the benzylation of ethyl 5-bromo-1H-indole-2-carboxylate can be accomplished using 4-chlorobenzyl chloride with cesium carbonate as the base in a solvent like DMF. d-nb.info A similar electrophilic substitution at the nitrogen of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole has been performed using various halides in the presence of anhydrous potassium carbonate, leading to a series of N-substituted indole derivatives. iajps.com These methods are directly applicable to the this compound scaffold, allowing for the introduction of diverse substituents at the N1 position.

| Reaction Type | Electrophile | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| N-Benzylation | 4-chlorobenzyl chloride | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | d-nb.info |

| N-Alkylation/Acylation | Alkyl or Acyl Halides | Potassium Carbonate (K₂CO₃) | 1,4-Dioxane | iajps.com |

Catalytic Methods in Indole Synthesis Relevant to Halogenated Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic approaches are highly relevant to the synthesis of halogenated indoles.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-H functionalization. acs.orgnih.gov Transient directing group-assisted, Pd(II)-catalyzed methodologies have been developed for the site-selective C4 chlorination and bromination of indoles using inexpensive copper halides (CuX₂) as the halogen source. acs.orgnih.gov While this specific method targets the C4 position, the principle of using palladium catalysis for directed halogenation is a key area of research for accessing other isomers.

Enzymatic Halogenation: Biocatalysis offers an attractive green chemistry alternative to traditional methods. frontiersin.org Flavin-dependent halogenase enzymes can perform highly regioselective halogenation of aromatic compounds, including indoles, under mild, aqueous conditions. frontiersin.orgnih.gov These enzymes use benign halide salts and avoid hazardous halogenating reagents. frontiersin.org For instance, the RebH halogenase has been used for the chlorination of indole derivatives. frontiersin.org Engineering these enzymes could provide a direct and environmentally friendly route to specifically halogenated indoles. researchgate.net

Transition-Metal-Free Catalysis: As mentioned earlier, transition-metal-free reactions, where an electron formally acts as the catalyst, are particularly effective for creating halogenated indoles without the risk of dehalogenation side reactions. nih.govacs.org These electron-catalyzed intramolecular C-N bond formations demonstrate high functional group tolerance and represent a significant advance in synthesizing pure, poly-halogenated indole structures. acs.org

| Catalytic Approach | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| C-H Functionalization | Palladium(II) | High regioselectivity with directing groups. | acs.org, nih.gov |

| Enzymatic Halogenation | Halogenase Enzymes (e.g., RebH) | Excellent regioselectivity, environmentally benign conditions, uses safe halide salts. | nih.gov, researchgate.net, frontiersin.org |

| Electron-Catalyzed Cyclization | Transition-Metal-Free (e.g., t-BuOK/DMF) | Avoids dehalogenation of sensitive substrates, high functional group tolerance. | nih.gov, acs.org |

Scalable Synthetic Routes and Industrial Production Considerations for Halogenated Indole Intermediates

Translating a laboratory synthesis to an industrial scale requires consideration of cost, safety, efficiency, and environmental impact. For halogenated indole intermediates, scalability is a key driver of methodological development.

A crucial aspect of scalable production is the use of robust, cost-effective, and operationally simple procedures. The method for producing 2-substituted 5-bromoindoles via magnesiation is noted for its use of non-cryogenic conditions and inexpensive Grignard reagents, making it amenable to large-scale preparations. clockss.org

Furthermore, the development of continuous flow synthesis represents a significant step towards scalable and safer industrial production. The continuous flow synthesis of a 5-chloro-N-acetyl-indoline precursor has been demonstrated with high yield, showcasing a scalable production pathway. Such technologies offer better control over reaction parameters, improved safety for handling hazardous reagents, and potential for automation, all of which are critical for industrial applications.

Patent literature also provides insight into industrial-scale processes. For example, a patented method for preparing 5-bromo-2-chloro-benzoic acid, a related halogenated aromatic compound, emphasizes high reaction yields, good purity, low cost, and suitability for industrial production, highlighting the types of optimizations required for commercial viability. google.com The use of reusable catalysts, such as certain ionic liquids, can also enhance the cost-effectiveness and sustainability of a process, making it more attractive for industrial use. rsc.org

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloro 1h Indole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The most favored positions for electrophilic substitution are C3 and C2. researchgate.net However, the reactivity and regioselectivity in 5-bromo-2-chloro-1H-indole are influenced by the existing substituents. The chloro group at C2 and the bromo group at C5 are electron-withdrawing, which can modulate the nucleophilicity of the indole ring.

Electrophilic substitution reactions, such as halogenation, alkylation, and acylation, can occur on the indole ring. researchgate.net For instance, in related 5-bromoindoles, electrophilic substitution at the C3 position is common. smolecule.com The presence of the N-H proton allows for reactions under basic conditions, where deprotonation creates a nucleophilic center that can participate in substitution reactions. researchgate.net

Nucleophilic substitution reactions primarily target the halogenated positions. The chlorine atom at the C2 position and the bromine atom at the C5 position can be displaced by various nucleophiles. evitachem.com These reactions are fundamental for introducing new functional groups and building molecular complexity. For example, in similar halogenated indole structures, nucleophiles like amines, thiols, or alkoxides can replace the halogen atoms. smolecule.com

Cross-Coupling Methodologies for C-C Bond Formation at Halogenated Positions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used for the functionalization of halogenated indoles. lmaleidykla.lt This methodology involves the reaction of the haloindole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The differential reactivity of the C-Cl and C-Br bonds can allow for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling sequential functionalization. Studies on dihalogenated heterocyclic systems have shown that the reaction can be directed to the more reactive halogen first. researchgate.net

In the context of this compound, a Suzuki-Miyaura coupling could potentially be performed selectively at the C5 position. Research on related 5-bromoindole (B119039) derivatives has demonstrated successful Suzuki-Miyaura couplings to introduce aryl and heteroaryl groups. lmaleidykla.ltnih.gov For instance, the coupling of 5-bromoindazoles (bioisosteres of indoles) with boronic acids proceeds in the presence of a palladium catalyst like Pd(dppf)Cl2. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also been shown to be efficient for 5-bromoindoline (B135996) derivatives, significantly reducing reaction times. lmaleidykla.lt

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Substituted Indole Analogs

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | (Het)arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent | lmaleidykla.lt |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 | 81 | researchgate.net |

This table presents data from related bromo-substituted heterocyclic systems to illustrate typical reaction conditions.

Functional Group Interconversions and Derivatizations

Acylation of the indole nucleus is a common method for introducing carbonyl functionalities. Friedel-Crafts acylation is a classic example, often targeting the C3 position due to the high electron density at this site. researchgate.netikm.org.my For this compound, acylation could potentially occur at the C3 position, or at the nitrogen of the pyrrole (B145914) ring. N-acylation typically occurs under basic conditions, while C-acylation is often promoted by Lewis acids. google.com

In studies on 5-substituted indoles, Friedel-Crafts acylation with acetyl chloride and a Lewis acid like aluminum chloride has been shown to yield 3-acetylindole (B1664109) derivatives. ikm.org.my For N-phenylsulfonyl-protected indoles, C5 acylation has also been achieved. researchgate.net

The functional groups on the this compound scaffold can be selectively reduced. The bromo and chloro substituents can be removed via reduction, for example, using reducing agents like lithium aluminum hydride. However, the conditions must be carefully controlled to avoid reduction of the indole ring itself.

In a study involving 3-acyl-1-(phenylsulfonyl)indoles, it was observed that a 5-bromo substituent remained intact under certain reducing conditions (sodium borohydride (B1222165) in trifluoroacetic acid) that could affect halogens at other positions. researchgate.net This highlights the potential for selective reductions based on the position and nature of the halogen.

Cycloaddition Reactions and Heterocyclic Ring Annulation Strategies

The this compound scaffold can be utilized in cycloaddition reactions to construct more complex, fused heterocyclic systems. For instance, derivatives of 5-bromoisatin (B120047) have been used in 1,3-dipolar cycloaddition reactions to create novel heterocyclic structures. researchgate.net

Ring annulation strategies can also be employed. For example, domino reactions involving N-heterocyclic carbene (NHC) catalysis have been used to construct tricyclic hydropyrido[1,2-a]indole skeletons from 2-chloro-1H-indole-3-carbaldehydes. researchgate.net These types of reactions demonstrate the potential to build upon the this compound core to generate diverse and complex molecules.

Investigation of Reaction Mechanisms and Kinetics

The investigation of reaction mechanisms and kinetics for transformations involving this compound is crucial for optimizing reaction conditions and understanding product distributions. For instance, in nucleophilic aromatic substitution (SNAr) reactions of related 5-bromo-1,2,3-triazines with phenols, a concerted mechanism has been proposed based on DFT calculations. acs.org

In Suzuki-Miyaura couplings, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The relative rates of these steps for the C-Br and C-Cl bonds would determine the selectivity. The pKa of the N-H proton can also influence the reactivity in cross-coupling reactions, with more acidic substrates sometimes showing decreased reactivity due to the formation of inhibitory N-azolyl palladium complexes. nih.gov Understanding these mechanistic details allows for the rational design of catalysts and reaction conditions to achieve the desired outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-bromo-2-chloro-1H-indole, both ¹H and ¹³C NMR spectra offer characteristic signals that confirm the precise placement of the halogen substituents and the integrity of the indole (B1671886) core [8, 9, 11].

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling. The spectrum of this compound is characterized by signals in both the aromatic and pyrrole (B145914) ring regions [12, 18]. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm) due to its acidic nature and potential for hydrogen bonding. The proton at the C-3 position is adjacent to the electron-withdrawing chlorine at C-2 and appears as a distinct singlet around δ 6.5 ppm. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) exhibit a predictable splitting pattern. H-4, being ortho to the bromine atom at C-5, is deshielded and appears as a doublet. H-7 appears as a doublet from ortho coupling to H-6. H-6 shows the most complex signal, a doublet of doublets, resulting from coupling to both H-4 (meta-coupling, small J value) and H-7 (ortho-coupling, larger J value) [15, 19].

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In this compound, eight distinct signals are expected for the eight carbon atoms of the indole skeleton. The chemical shifts are heavily influenced by the attached heteroatoms (N, Cl, Br). The carbon atom C-2, directly bonded to the electronegative chlorine, is observed in the δ 125–130 ppm range. Conversely, the C-5 carbon, bearing the bromine atom, is shielded by the "heavy atom effect" and appears further upfield than a typical aromatic C-H, often around δ 115 ppm. The remaining carbon signals are assigned based on established substituent effects for indole derivatives and data from two-dimensional NMR experiments (e.g., HSQC, HMBC) [10, 20].

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Position | Chemical Shift (δ, ppm) |

| N-H | ~8.65 | br s | - | C-2 | ~128.5 |

| H-3 | ~6.52 | s | - | C-3 | ~102.1 |

| H-4 | ~7.68 | d | J = 2.0 Hz | C-3a | ~129.3 |

| H-6 | ~7.24 | dd | J = 8.7, 2.0 Hz | C-4 | ~124.8 |

| H-7 | ~7.45 | d | J = 8.7 Hz | C-5 | ~115.4 |

| C-6 | ~126.2 | ||||

| C-7 | ~114.0 | ||||

| C-7a | ~136.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, FABMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine [10, 13].

The molecular formula of the compound is C₈H₅BrClN, corresponding to a monoisotopic mass of approximately 228.93 Da. In techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the molecule is typically observed as the protonated species [M+H]⁺ [8, 18]. The most revealing feature in the mass spectrum is the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of these isotopes produces a unique and easily recognizable pattern of four peaks for the molecular ion: M, M+2, M+4, and M+6 (from ¹³C contribution). The M+2 peak is typically the most abundant in the cluster, creating a signature that is virtually diagnostic for a compound containing one bromine and one chlorine atom [15, 20]. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high precision (to four or more decimal places).

| Parameter | Description / Value |

|---|---|

| Molecular Formula | C₈H₅BrClN |

| Monoisotopic Mass [M] | 228.9298 Da (for C₈H₅⁷⁹Br³⁵ClN) |

| Observed Ion (e.g., ESI+) | [M+H]⁺ at m/z ~229.9, 231.9, 233.9 |

| Isotopic Pattern [M]⁺ | A characteristic cluster of peaks at m/z ~229, 231, 233. |

| Relative Abundance Ratio (M : M+2 : M+4) | Approximately 77 : 100 : 24 |

| Key Fragmentation Pathways | Loss of Cl ([-35]), Loss of Br ([-79]), Loss of HCN ([-27]) |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending [9, 19]. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A key feature is the N-H stretching vibration of the indole ring, which appears as a relatively sharp band in the region of 3450–3350 cm⁻¹. The exact position and broadness can indicate the extent of intermolecular hydrogen bonding in the sample. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of bands in the 1620–1450 cm⁻¹ region, which are characteristic of the indole core. The presence of the halogen substituents is confirmed by strong absorption bands in the fingerprint region of the spectrum. The C-Cl stretching vibration typically appears in the 800–600 cm⁻¹ range, while the C-Br stretch is found at a lower frequency, generally between 650–550 cm⁻¹ [10, 18, 20].

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3410 |

| C-H Stretch | Aromatic C-H | ~3100–3050 |

| C=C Stretch | Aromatic Ring | ~1610, 1570, 1460 |

| C-N Stretch | Aromatic C-N | ~1340 |

| C-H Bending (out-of-plane) | Aromatic C-H | ~880, 810 |

| C-Cl Stretch | Aryl-Cl | ~750 |

| C-Br Stretch | Aryl-Br | ~620 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound beyond any doubt .

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Bond Length (C5-Br) | ~1.89 Å |

| Bond Length (C2-Cl) | ~1.72 Å |

| Indole Ring System | Confirmed to be essentially planar |

| Key Intermolecular Interaction | N-H···N hydrogen bonding between adjacent molecules |

| Hydrogen Bond Distance (N···N) | ~3.0 Å |

High-Resolution Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or positional isomers . These methods offer high resolution, sensitivity, and reproducibility.

The most common mode for analysis is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (typically a C18-silica column) and a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to ensure sharp peak shapes by protonating the indole nitrogen . The compound is detected as it elutes from the column, most commonly using a UV-Vis detector set to wavelengths where the indole chromophore absorbs strongly (e.g., ~220 nm and ~275 nm). The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all detected peaks. The retention time (Rt) under specific, defined conditions serves as a reliable identifier for the compound in routine analysis .

| Parameter | Condition / Setting |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Expected Retention Time (Rt) | Dependent on exact conditions, e.g., ~9.8 minutes |

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 1h Indole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. DFT calculations provide valuable information about the geometry, stability, and reactivity of 5-bromo-2-chloro-1H-indole. By solving approximations of the Schrödinger equation, researchers can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

Detailed research findings from DFT studies on similar halogenated aromatic systems reveal key electronic parameters. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the electronic behavior of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the electronegative chlorine and bromine atoms, along with the nitrogen atom of the indole (B1671886) ring, significantly influence the electrostatic potential and, therefore, the molecule's intermolecular interaction patterns.

Table 1: Representative Electronic Properties Calculated via DFT for a Halogenated Indole System

| Parameter | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capacity. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. d-nb.infonih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Derivatives of 5-bromo-1H-indole have been extensively studied as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. d-nb.inforesearchgate.net

In these studies, the indole scaffold acts as a core structure that can be positioned within the ATP-binding pocket of the kinase domain. The docking simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, that stabilize the ligand-receptor complex. For example, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions with nonpolar amino acid residues in the active site. d-nb.info

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable complex and potentially higher inhibitory activity. d-nb.info Studies have shown that 5-bromoindole (B119039) derivatives can achieve strong binding energies with targets like the VEGFR tyrosine kinase domain, forming key hydrogen bonds with residues such as Asp1046 and Cys919. d-nb.info

Table 2: Molecular Docking Results for 5-Bromoindole Derivatives with Kinase Targets

| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| 5-Bromo-1H-indole-2-carbohydrazide | VEGFR-2 | -8.76 | Asp1046, Leu889, Ile888 | Hydrogen Bonding, Pi-Alkyl |

| 5-Bromoindole Carbothioamide | EGFR | -7.50 | Met793, Leu718, Val726 | Hydrogen Bonding, Hydrophobic |

| 5-Bromoindole Oxadiazole | EGFR | -8.10 | Asp855, Lys745, Cys797 | Hydrogen Bonding, Pi-Sulfur |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key physicochemical properties and structural features (known as molecular descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the rational design of more effective molecules. growingscience.comnih.gov

The development of a QSAR model involves several stages:

Data Set Selection : A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of descriptors with the observed biological activity. nih.gov

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in model generation. researchgate.net

For a series of this compound analogues, a QSAR study could reveal the importance of specific substitutions on the indole ring for a particular biological activity. For instance, the model might show that activity is positively correlated with lipophilicity (logP) and negatively correlated with the volume of a substituent at a certain position. These insights provide clear design principles for optimizing lead compounds. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count | Describes the basic composition of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Describes properties like lipophilicity, polarizability, and polarity. |

| Electronic | HOMO/LUMO Energies, Partial Charges | Describes the electronic properties and charge distribution. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.netresearchgate.net Comparing these predicted spectra with experimental data can confirm the molecule's structure and the assignment of vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the interpretation of experimental NMR spectra. researchgate.net

Beyond spectroscopy, theoretical chemistry can be used to explore potential reaction pathways. For a molecule like this compound, computational studies can investigate various transformations, such as nucleophilic aromatic substitution at the chloro- or bromo-positions, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that are common for halo-aromatic compounds. By calculating the relative energies of reactants, products, and potential intermediates, researchers can predict the thermodynamic feasibility of different reaction routes, providing valuable guidance for synthetic planning. acs.org

In Silico Studies of Reaction Mechanisms and Transition States

While predicting the feasibility of a reaction is useful, a deeper understanding comes from elucidating the full reaction mechanism. In silico studies allow for the detailed investigation of how a chemical reaction proceeds from reactants to products. This involves mapping the potential energy surface of the reaction to identify all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Using computational methods, the geometry of the transition state can be optimized, and its structure can be confirmed by frequency analysis (a transition state has exactly one imaginary frequency). The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

For this compound, computational studies could, for example, model the mechanism of a Suzuki coupling reaction. This would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps, including the transition states for each. Such studies can explain experimental observations, such as regioselectivity, and predict how changes to the substrate, reagents, or catalyst might influence the reaction outcome. researchgate.net

Medicinal Chemistry Research and Biological Target Interactions

Structure-Activity Relationship (SAR) Studies of Halogenated Indole (B1671886) Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For halogenated indoles, SAR studies have elucidated the importance of the position and nature of the halogen substituent.

Research on marine-derived halogenated indole alkaloids, such as meridianins, has shown that substitutions at specific positions on the indole ring are critical for their kinase inhibitory and antiproliferative activities. nih.gov A single bromine atom at the C-5 or C-6 position can significantly improve potency. nih.gov Conversely, some studies have found that while 5-chloro and 6-fluoro substitutions on an indole-chalcone scaffold result in high activity against cancer cell lines, a larger bromine atom at the same position can lead to a loss of activity, suggesting that steric factors also play a significant role. acs.org

The electronic properties and substitution patterns of the indole ring both have a considerable impact on reaction efficiency and, by extension, biological activity. acs.org The presence of a halogen, like the C-6″ chlorine in certain trichloro-bisindole compounds, has been identified as an essential pharmacophore for cytotoxic activities. mdpi.com These findings underscore that the biological effects of halogenated indoles are highly dependent on the precise arrangement of substituents on the core scaffold.

Modulatory Effects of Halogen Substituents (Bromine, Chlorine) on Molecular Recognition and Binding Affinity

The introduction of halogen atoms such as bromine and chlorine onto an indole scaffold can profoundly modulate a molecule's ability to recognize and bind to biological targets. This is largely due to the ability of these halogens to form "halogen bonds," a type of noncovalent interaction where the halogen acts as a Lewis acid (an electron acceptor). acs.org

This interaction is driven by a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. acs.org The strength of this bond generally follows the trend F ≪ Cl < Br < I, meaning that bromine and iodine typically form stronger halogen bonds than chlorine. nih.gov This principle has been demonstrated in the design of ligands for the 5-HT2B receptor, where introducing chlorine and bromine substitutions led to 8-fold and 10-fold improvements in binding affinity, respectively. nih.gov

Beyond halogen bonding, bromination can enhance the biological effectiveness of a compound through several other mechanisms. These include increasing its ability to permeate cell membranes, reducing its degradation, or improving its affinity for a receptor's binding pocket. mdpi.com The electronegativity of bromine may also augment existing bonds within a receptor's active site, making them stronger. mdpi.com Therefore, the bromine and chlorine atoms in 5-bromo-2-chloro-1H-indole are anticipated to significantly enhance its binding affinity to various biological targets.

Mechanistic Investigations of Molecular Interactions with Biological Receptors and Enzymes

Detailed investigations into how halogenated indoles interact with their biological targets reveal specific, influential molecular contacts. Molecular docking and structural studies have shown that halogen atoms often participate in key interactions within the binding sites of proteins.

For example, in a study of 5-chloro-indole-2-carboxylate derivatives designed as inhibitors of EGFR/BRAF pathways, the chlorine atom was found to form a crucial halogen bond with the key amino acid residue Cys532. mdpi.com Similarly, molecular dynamics simulations of a bromine-substituted compound complexed with the 5-HT2B receptor showed the formation of a halogen bond with the backbone carbonyl of a phenylalanine residue. nih.gov These directed interactions can anchor the ligand in the binding pocket, contributing to higher affinity and selectivity.

Exploration of Indole Core as a Privileged Scaffold for Bioactive Compound Development

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comresearchgate.netnih.gov This designation stems from its prevalence in a vast number of biologically active natural and synthetic products that cover a wide range of therapeutic targets. eurekaselect.com The versatility of the indole ring allows it to mimic the structure of various protein components and participate in diverse chemical bonds, making it a valuable core structure for designing new drugs. researchgate.netmdpi.com

The indole scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), kinases, and other enzymes. nih.govnih.gov Its structural versatility allows for the introduction of various substituents, which can significantly alter the biological activity, leading to novel drugs with improved efficacy and safety. mdpi.com This adaptability has made indole derivatives successful as anticancer, anti-inflammatory, and antimicrobial agents, among others. researchgate.netmdpi.com

The halogenated indole scaffold has demonstrated binding affinity to a variety of important molecular targets. The specific targets are often protein kinases and receptors involved in cell signaling.

Derivatives of 5-chloro-indole have been developed as potent inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF kinase pathways, which are over-activated in several cancers. mdpi.com Studies on marine alkaloids have also highlighted the kinase inhibitory activity of brominated indoles. nih.gov Furthermore, some brominated indoles have been identified as ligands and agonists for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in mediating the effects of various chemicals. nih.gov The binding affinity of indole derivatives can be quite high, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range.

Table 1: Examples of Halogenated Indole Derivatives and Their Molecular Targets

| Compound Class | Halogen Pattern | Molecular Target | Reported Activity |

|---|---|---|---|

| Indole-2-Carboxylates mdpi.com | 5-Chloro | EGFRT790M | IC₅₀ = 68 nM |

| Indole-2-Carboxylates mdpi.com | 5-Chloro | BRAFV600E | Potent Inhibition |

| Doxepin Analogs nih.gov | Bromine-substituted | 5-HT2B Receptor | Kᵢ = 2.5 nM |

| Meridianins nih.gov | Brominated | Kinases (e.g., CDK1, CDK5) | Inhibitory Activity |

This table is for illustrative purposes and shows data for related halogenated indole structures.

By binding to specific molecular targets, halogenated indoles can exert significant influence over cellular pathways and processes. The inhibition of kinases like EGFR and BRAF by 5-chloro-indole derivatives directly interferes with signaling pathways that promote cancer cell proliferation and survival. mdpi.com

Indole itself is a cell-to-cell communication signal in bacteria that can regulate a variety of physiological processes, including biofilm formation, antibiotic tolerance, and virulence. nih.gov Halogenated derivatives can interfere with these processes, suggesting potential applications as antimicrobial agents. The interaction of brominated indoles with the AhR can trigger the AhR signaling pathway, which influences a range of biological effects. nih.gov Indole-based compounds have also been shown to target other critical cellular pathways, such as the Akt signaling pathway and processes mediated by tubulin, histone deacetylases (HDACs), and DNA-topoisomerases. nih.gov

Applications in Advanced Materials Science and Functionalization

Development of Fluorescent Dyes and Light-Emitting Materials incorporating Indole (B1671886) Derivatives

Indole derivatives are fundamental components in the design of fluorescent probes and organic light-emitting materials due to their intrinsic fluorescence. The photophysical properties of the indole core, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, can be precisely modulated by introducing substituents onto the indole ring. core.ac.ukrsc.org Halogens like bromine and chlorine play a significant role in this tuning process.

The introduction of electron-withdrawing or electron-donating groups, including halogens, alters the electron density distribution within the indole's π-system, thereby shifting its electronic transition energies. rsc.org For instance, studies on various substituted indoles have demonstrated that substituents can cause either a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. core.ac.uknih.gov While specific data for 5-bromo-2-chloro-1H-indole is not extensively documented in public literature, the principles governing other halogenated aromatics can be applied. The bromo and chloro groups are moderately electron-withdrawing, and their positions can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thus affecting the emission color.

Furthermore, the presence of heavy atoms like bromine can influence the photophysical pathways through the "heavy-atom effect." This effect can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. nih.gov While this can sometimes lead to quenching of fluorescence, in the context of organic light-emitting diodes (OLEDs), promoting the formation of triplet excitons can be advantageous for developing materials that exhibit thermally activated delayed fluorescence (TADF) or phosphorescence.

The table below summarizes the photophysical properties of various substituted indole derivatives, illustrating how different functional groups can tune their fluorescent characteristics.

| Indole Derivative | Substituent Position(s) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) | Solvent |

| Indole | - | 278 | 297 | 0.38 | Cyclohexane |

| 5-Bromoindole (B119039) | 5-bromo | 283 | 310 | - | Ethanol |

| 4-Cyanoindole | 4-cyano | 308 | 420 | >0.8 | Ethanol |

| 5-Methoxyindole | 5-methoxy | 297 | 330 | 0.43 | Cyclohexane |

| 4-Formylindole | 4-formyl | 315 | 450 | 0.22 | Ethanol |

This table is illustrative and compiles data from various sources on substituted indoles to show the effect of functionalization. Data for this compound is not specifically available.

Role of Halogenated Indoles in Functional Polymer Design

Halogenated indoles, such as this compound, are highly valuable monomers for the synthesis of functional polymers. The carbon-halogen bonds (C-Br and C-Cl) serve as versatile reactive sites for various cross-coupling reactions, which are cornerstones of modern polymer chemistry. mdpi.com Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination allow for the incorporation of the indole unit into a polymer backbone, leading to the creation of polyindoles and related conjugated polymers. tandfonline.com

The presence of two distinct halogen atoms on this compound offers the potential for regioselective and sequential polymerization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for controlled, step-wise synthesis of complex polymer architectures. This enables the design of polymers with well-defined structures and, consequently, predictable properties. researchgate.net

Indole-based polymers are of significant interest due to their unique electrochemical and physical properties. tandfonline.com They often exhibit good thermal stability and can be designed to have specific optical and electronic characteristics, making them suitable for applications in organic electronics. For example, polyindoles have been investigated for use in electrochromic devices, sensors, and as hole-transporting layers in OLEDs. tandfonline.comresearchgate.net The incorporation of the this compound moiety could impart enhanced properties, with the halogens influencing the polymer's solubility, morphology, and electronic energy levels.

| Polymer Type | Monomer Precursor(s) | Key Properties | Potential Applications |

| Poly(N-arylene diindolylmethane)s | Diindolylmethane, Activated difluoro monomers | High thermal stability, Strong solid-state fluorescence | Blue-light emitters, electroactive materials |

| Indole-based Poly(ether sulfone)s | 4-hydroxyindole, Activated difluoro monomers | High-performance thermoplastics | Advanced engineering materials |

| Conjugated Polyindoles | Halogenated indoles, Boronic acids (via Suzuki coupling) | Electrical conductivity, Electroactivity | Sensors, Organic electronics, Anti-corrosion coatings |

| Indole-based Microporous Polymers | Diindolylmethane, Tris-(4-fluorobenzoyl)benzene | High surface area, Gas sorption capacity | Gas storage and separation |

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. The structure of this compound is ideally suited for directing self-assembly through two key non-covalent interactions: hydrogen bonding and halogen bonding.

Hydrogen Bonding : The indole ring contains a nitrogen-hydrogen (N-H) group, which is a classic hydrogen bond donor. This N-H group can form strong, directional hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen present in other molecules. nih.govnih.gov This interaction is fundamental in controlling the crystal packing of indole derivatives and can be used to form predictable one-, two-, or three-dimensional networks. acs.org

Halogen Bonding : A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site. acs.org Both bromine and chlorine atoms in this compound can act as halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Halogen bonding is increasingly being used as a tool in crystal engineering and the design of supramolecular materials to guide the assembly of molecules into specific architectures. nih.govresearchgate.net

The combination of a hydrogen bond donor (N-H) and two distinct halogen bond donors (C-Br and C-Cl) in a single, rigid scaffold makes this compound a powerful synthon for designing complex supramolecular structures. These interactions can work orthogonally and cooperatively to control molecular recognition and drive the self-assembly of molecules into tapes, sheets, or more intricate 3D frameworks. mdpi.comnih.gov

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Key Characteristics |

| Hydrogen Bond | Indole N-H | Carbonyl Oxygen, Amine Nitrogen, etc. | 15 - 40 | Highly directional, crucial for protein structure and molecular recognition |

| Halogen Bond | C-Br, C-Cl | Lone pair on O, N, S; π-systems | 5 - 30 | Highly directional (approx. 180°), strength tunable by halogen type |

This multi-faceted interaction capability allows for the rational design of functional materials where precise control over molecular organization is key, including liquid crystals, porous organic frameworks, and materials for nonlinear optics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.